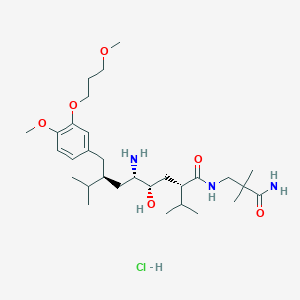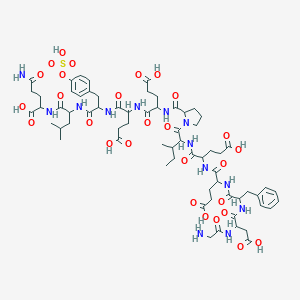
2-((5-Methylpyrazin-2-yl)amino)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Methylpyrazin-2-yl)amino)ethanethiol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 2-((5-Methylpyrazin-2-yl)amino)ethanethiol involves its binding to the active site of LSD1. This binding prevents the demethylation of lysine residues on histone proteins, which are involved in the regulation of gene expression. By inhibiting LSD1, 2-((5-Methylpyrazin-2-yl)amino)ethanethiol can alter gene expression patterns and potentially be used to treat diseases such as cancer and neurodegenerative disorders.
Biochemische Und Physiologische Effekte
2-((5-Methylpyrazin-2-yl)amino)ethanethiol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have neuroprotective effects in animal models of neurodegenerative disorders. Additionally, it has been found to regulate the expression of genes involved in immune function and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-((5-Methylpyrazin-2-yl)amino)ethanethiol in lab experiments is its potency as an LSD1 inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity and off-target effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are many potential future directions for research involving 2-((5-Methylpyrazin-2-yl)amino)ethanethiol. One area of interest is the development of more potent and selective LSD1 inhibitors based on this compound. Additionally, there is potential for the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in treating various diseases.
Synthesemethoden
The synthesis of 2-((5-Methylpyrazin-2-yl)amino)ethanethiol involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form 5-methylpyrazine-2-chloride. This intermediate is then reacted with ethylenediamine to form 2-((5-Methylpyrazin-2-yl)amino)ethanethiol. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-((5-Methylpyrazin-2-yl)amino)ethanethiol has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which plays a role in the regulation of gene expression. By inhibiting LSD1, 2-((5-Methylpyrazin-2-yl)amino)ethanethiol can alter gene expression patterns and potentially be used to treat diseases such as cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
105954-48-1 |
|---|---|
Produktname |
2-((5-Methylpyrazin-2-yl)amino)ethanethiol |
Molekularformel |
C7H11N3S |
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
2-[(5-methylpyrazin-2-yl)amino]ethanethiol |
InChI |
InChI=1S/C7H11N3S/c1-6-4-10-7(5-9-6)8-2-3-11/h4-5,11H,2-3H2,1H3,(H,8,10) |
InChI-Schlüssel |
LOLTVQPEIFINET-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=N1)NCCS |
Kanonische SMILES |
CC1=CN=C(C=N1)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)






![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)